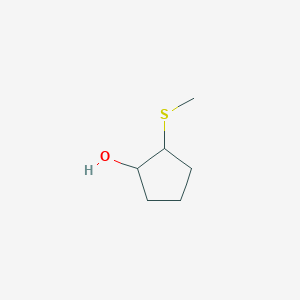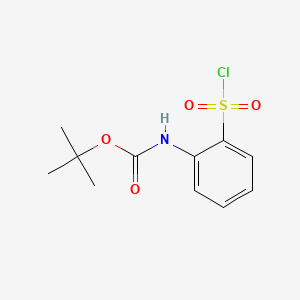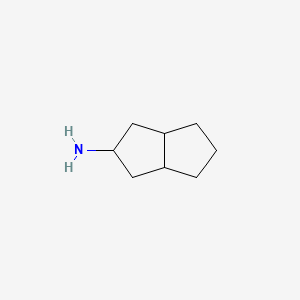
2-Aminooctahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropentalen-2-amine: is an organic compound with the molecular formula C8H15N . It is a primary amine, characterized by its unique structure, which includes two five-membered rings and one eight-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing primary amines, including octahydropentalen-2-amine, is through nucleophilic substitution reactions. .
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to amines.
Industrial Production Methods: Industrial production of octahydropentalen-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydropentalen-2-amine can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized forms.
Reduction: It can also be reduced to form various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution Reactions: These reactions often involve halogenated compounds and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: Octahydropentalen-2-amine is used as a building block in organic synthesis. Its unique structure makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology and Medicine: In biological research, octahydropentalen-2-amine is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of biologically active compounds .
Industry: The compound is used in the production of various industrial chemicals and materials. Its properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism by which octahydropentalen-2-amine exerts its effects involves interactions with molecular targets and pathways. As a primary amine, it can participate in various biochemical reactions, including the formation of amide bonds and interactions with enzymes. The specific molecular targets and pathways depend on the context of its use, such as in drug development or material synthesis .
Comparison with Similar Compounds
Octahydropentalen-2-one: This compound shares a similar core structure but differs in functional groups, leading to different chemical properties and applications.
Other Aliphatic Amines: Compounds such as cyclohexylamine and piperidine have similar amine functionalities but differ in ring structures and reactivity.
Uniqueness: Octahydropentalen-2-amine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-4-6-2-1-3-7(6)5-8/h6-8H,1-5,9H2 |
InChI Key |
IVXVPIOWIKLBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



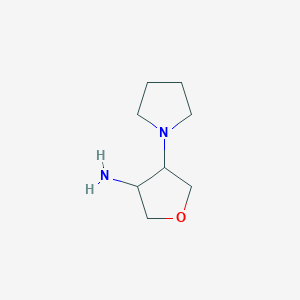
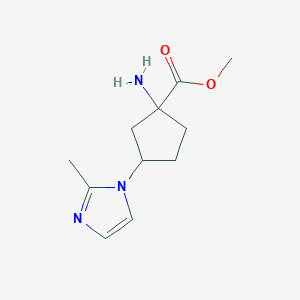
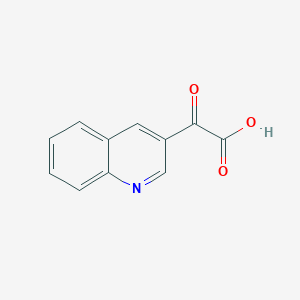
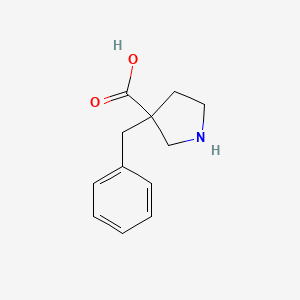
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
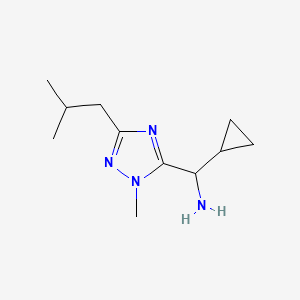
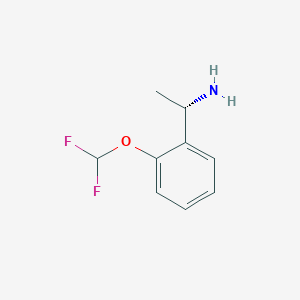
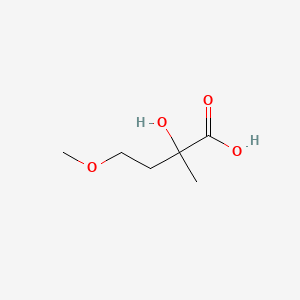


![(S)-1-(Benzo[d]thiazol-2-yl)ethan-1-amine](/img/structure/B15309862.png)
